3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride
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Overview
Description
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride is a chemical compound with the molecular formula C10H17F2N·HCl. It is known for its unique structure, which includes a difluorocyclopentyl group attached to a methylazetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride typically involves the reaction of 3,3-difluorocyclopentylmethanamine with 3-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles can be used, and reactions are often carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction may produce the corresponding amine .
Scientific Research Applications
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The difluorocyclopentyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclopentylmethanamine
- 3-Methylazetidine
- Difluorocyclopentyl derivatives
Uniqueness
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride is unique due to the presence of both the difluorocyclopentyl and methylazetidine groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Properties
IUPAC Name |
3-[(3,3-difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGRUAAXPSMNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC2CCC(C2)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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